molecular formula C9H18O3Si B3116417 3-Cyclohexenyltrimethoxysilane CAS No. 21619-76-1

3-Cyclohexenyltrimethoxysilane

Cat. No.: B3116417
CAS No.: 21619-76-1
M. Wt: 202.32 g/mol
InChI Key: JSAXPYDTIXIPSX-UHFFFAOYSA-N
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Description

3-Cyclohexenyltrimethoxysilane is an organic silicon compound with the chemical formula C10H20O3Si. This compound features a cyclohexenyl group and three methoxy groups, making it a versatile reagent in various chemical processes .

Preparation Methods

The synthesis of 3-Cyclohexenyltrimethoxysilane typically involves the reaction of cyclohexene with trimethoxysilane under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the addition of the trimethoxysilane group to the cyclohexene ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-Cyclohexenyltrimethoxysilane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol. This reaction is often catalyzed by acids or bases.

    Oxidation: The compound can be oxidized to form siloxanes, which are useful in the production of silicone materials.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles, such as halides or amines.

Common reagents used in these reactions include water, hydrogen peroxide, and various nucleophiles. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Scientific Research Applications

3-Cyclohexenyltrimethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexenyltrimethoxysilane involves the hydrolysis of the methoxy groups to form silanols, which can further condense to form siloxane bonds. These siloxane bonds are responsible for the compound’s stability and reactivity. The molecular targets include various nucleophiles and electrophiles that interact with the silicon atom .

Comparison with Similar Compounds

3-Cyclohexenyltrimethoxysilane can be compared with other trimethoxysilane compounds, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of organosilicon compounds.

Properties

IUPAC Name

cyclohex-3-en-1-yl(trimethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAXPYDTIXIPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCC=CC1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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